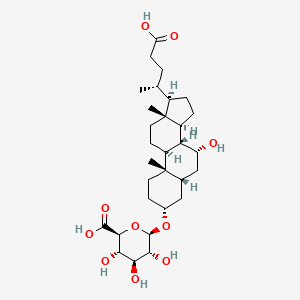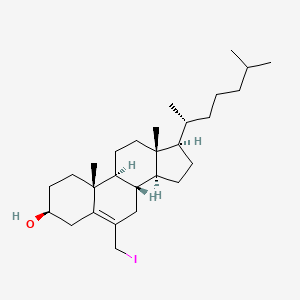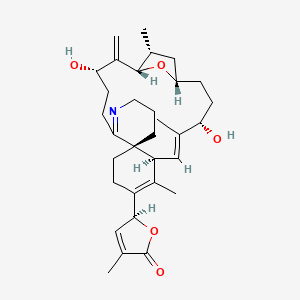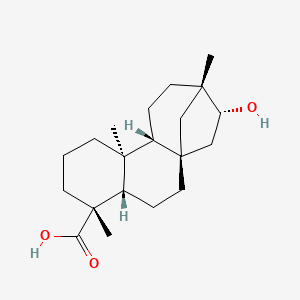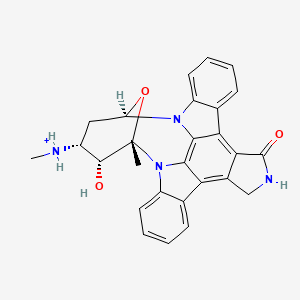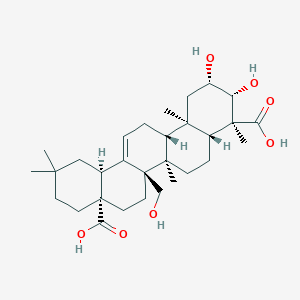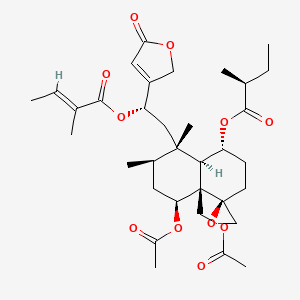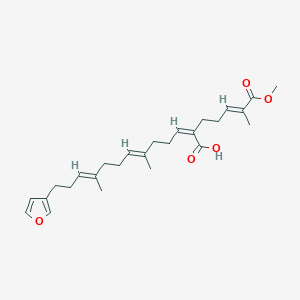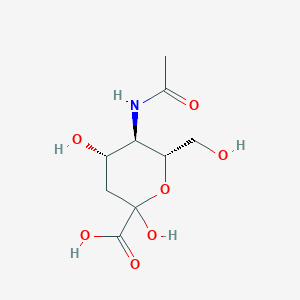
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid is the ketoaldonic acid derivative that is N-acetylneuraminic acid after formal dehydroxylation and subsequent removal of C-8 and C-9. It derives from a N-acetylneuraminic acid.
Applications De Recherche Scientifique
Inhibitory Activity Against Sialidase from Influenza Virus
5-Acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid and its derivatives have shown significant inhibitory activity against sialidase from the Influenza virus. One compound, in particular, demonstrated considerable effectiveness, highlighting the potential of these compounds in antiviral applications (Driguez, Barrère, Quash, & Doutheau, 1994).
Synthesis of Shorter Carbon-Chain Analogs of N-Acetylneuraminic Acid
Research has been conducted on the synthesis of various derivatives and analogs of 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid, which are shorter carbon-chain analogs of N-acetylneuraminic acid. These compounds have potential applications in the study of complex carbohydrates and their roles in biological systems (Hasegawa, Ito, Ishida, & Kiso, 1989).
Labeling of Cell Surface Sialoglycoproteins
This compound has been utilized in the selective radioactive labeling of cell surface sialoglycoproteins. By inducing specific oxidative cleavage of sialic acids and subsequent reduction, it enables the study of cell surface sialic acid-containing glycoproteins, which is crucial in understanding cellular interactions and functions (Gahmberg & Andersson, 1977).
Role in Biosynthesis of Sialic Acid
The compound is also relevant in the biosynthesis of sialic acid, a key element in cell–cell interaction. It appears as a derivative in the systematic naming of sialic acid, indicating its importance in the study of glycoconjugates and their role in biological systems (Kim, 2020).
Cytotoxic Activity
In addition, some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, specifically against leukemia cells. This research could lead to potential therapeutic applications in cancer treatment (Hadfield, Cunningham, & Sartorelli, 1979).
Propriétés
Nom du produit |
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid |
|---|---|
Formule moléculaire |
C9H15NO7 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-7-5(13)2-9(16,8(14)15)17-6(7)3-11/h5-7,11,13,16H,2-3H2,1H3,(H,10,12)(H,14,15)/t5-,6-,7+,9?/m0/s1 |
Clé InChI |
VOYHUNWCVBZVQT-CRNPJGAVSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1CO)(C(=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1CO)(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



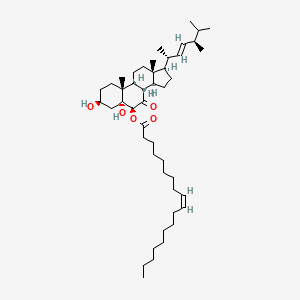
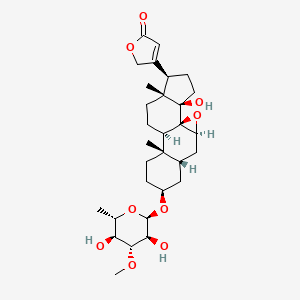
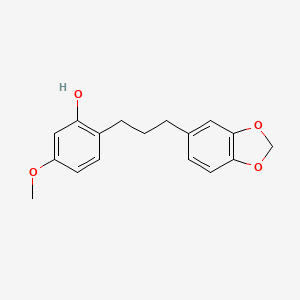
![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)
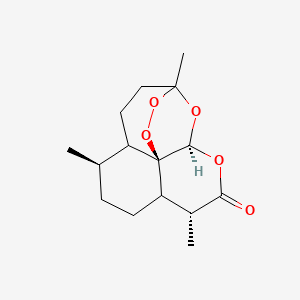
![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
